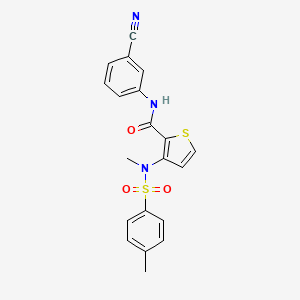

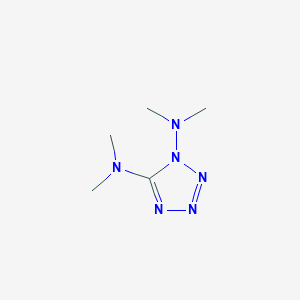

![molecular formula C23H15N3OS B2682079 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide CAS No. 919720-92-6](/img/structure/B2682079.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide” seems to be a complex organic compound. It likely contains a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazolo[5,4-b]pyridines can be prepared in several steps from commercially available substances .

Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines have shown potent inhibitory activity in phosphoinositide 3-kinase (PI3K) enzymatic assays .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds with structures similar to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide have been synthesized and evaluated for their antimicrobial properties. For instance, Abdelhamid et al. (2008) explored the synthesis and antimicrobial activity of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, demonstrating the potential of thiazolo[5,4-b]pyridin derivatives as effective against both gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).

Corrosion Inhibition

In the field of corrosion science, Saraswat and Yadav (2020) investigated quinoxaline derivatives, which share a structural resemblance to the compound of interest, for their role as corrosion inhibitors for mild steel in acidic media. Their studies indicate the effectiveness of these compounds in protecting metals against corrosion, showcasing their potential industrial applications (Saraswat & Yadav, 2020).

OLED Materials

Choroba et al. (2019) synthesized and characterized 2,6-di(thiazol-2-yl)pyridines functionalized with various aryl groups, including naphthyl, for their excited-state properties and potential application in OLEDs. This study highlights the role of thiazolo[5,4-b]pyridin derivatives in developing materials with desirable photophysical properties for electronic applications (Choroba, Kula, Maroń, Machura, Małecki, Szłapa-Kula, Siwy, Grzelak, Maćkowski, & Schab-Balcerzak, 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its activity . The compound has been shown to exhibit strong PI3Kα inhibitory activity . The inhibition of PI3Kα, PI3Kγ, or PI3Kδ was achieved with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable bioavailability .

Result of Action

The result of this compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, as this pathway is crucial for their growth and survival .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3OS/c27-21(17-11-10-15-5-1-2-6-16(15)13-17)25-19-8-3-7-18(14-19)22-26-20-9-4-12-24-23(20)28-22/h1-14H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWVVTJOKMJYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

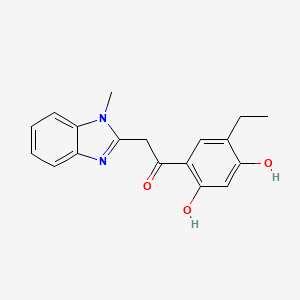

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)

![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)

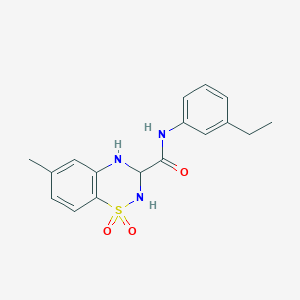

![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)

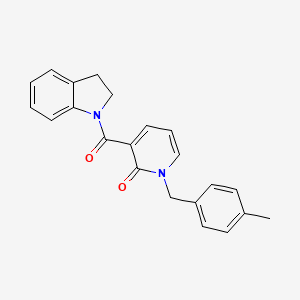

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)